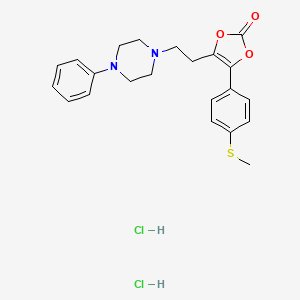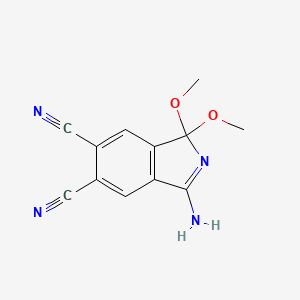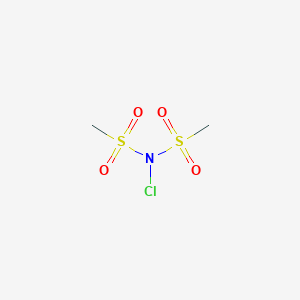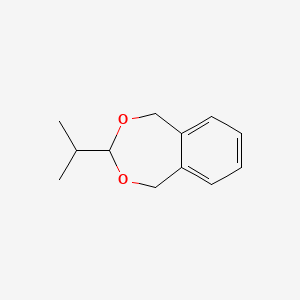
3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine is an organic compound that belongs to the class of benzodioxepines These compounds are characterized by a dioxepine ring fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol with an appropriate alkylating agent, followed by cyclization using a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogen or nitro groups onto the benzene ring.
Aplicaciones Científicas De Investigación
3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzodioxepine: Lacks the propan-2-yl group, resulting in different chemical properties.
Dioxepine: Similar ring structure but without the benzene ring fusion.
Catechol Derivatives: Share the catechol moiety but differ in the overall structure.
Uniqueness
3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine is unique due to the presence of the propan-2-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
65774-87-0 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
3-propan-2-yl-1,5-dihydro-2,4-benzodioxepine |
InChI |
InChI=1S/C12H16O2/c1-9(2)12-13-7-10-5-3-4-6-11(10)8-14-12/h3-6,9,12H,7-8H2,1-2H3 |
Clave InChI |
WLYWICTYNHOBRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1OCC2=CC=CC=C2CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


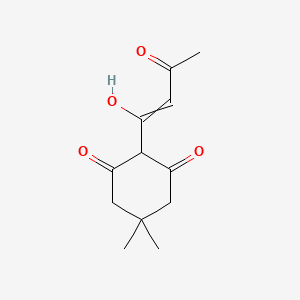
![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]](/img/structure/B14468196.png)
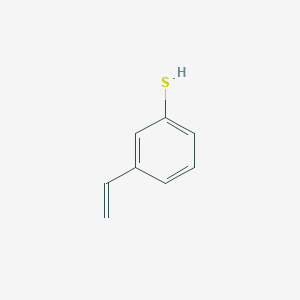
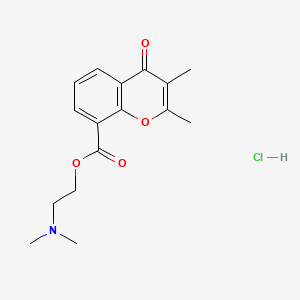

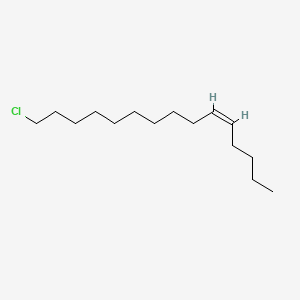
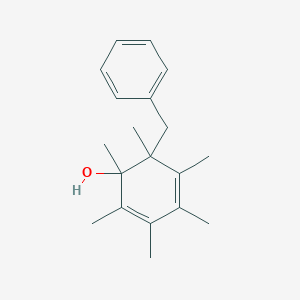
![Methyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14468247.png)
![6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14468254.png)
![[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14468260.png)
